molecular formula C6H3Cl4N B3178361 2,3,6-Trichloro-5-(chloromethyl)pyridine CAS No. 52465-59-5

2,3,6-Trichloro-5-(chloromethyl)pyridine

Cat. No.: B3178361
CAS No.: 52465-59-5
M. Wt: 230.9 g/mol
InChI Key: DGRWKOIUYLWSEV-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-5-(chloromethyl)pyridine is an organic compound with the chemical formula C6H2Cl4N. It appears as a colorless to yellow crystal and has a melting point of 78-82°C and a boiling point of 271-275°C . This compound is used in various chemical reactions and has applications in multiple fields, including pharmaceuticals and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trichloro-5-(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,3,6-trichloropyridine with formaldehyde and hydrochloric acid under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete chlorination and formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloro-5-(chloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,6-Trichloro-5-(chloromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and other biochemical processes.

    Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.

    Industry: The compound is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,3,6-Trichloro-5-(chloromethyl)pyridine involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biochemical effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Trichloro-5-(chloromethyl)pyridine is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and industrial processes .

Biological Activity

2,3,6-Trichloro-5-(chloromethyl)pyridine (CAS Number: 52465-59-5) is a chlorinated pyridine derivative that has garnered interest due to its potential biological activities and applications in agrochemicals. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C6H3Cl4N. It features a pyridine ring substituted with three chlorine atoms and a chloromethyl group. This structure contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound primarily revolves around its use as an intermediate in the synthesis of agrochemicals. Its potential applications include:

  • Antimicrobial Activity : Research indicates that chlorinated pyridines exhibit antimicrobial properties against various pathogens.
  • Insecticidal Properties : The compound has shown effectiveness as an insecticide, particularly against common household pests.
  • Herbicidal Efficacy : Its application in herbicides has demonstrated significant effectiveness in controlling unwanted vegetation.

The mechanisms through which this compound exerts its biological effects include:

  • Target Interaction : The compound interacts with specific biological molecules, influencing metabolic pathways.
  • Chemical Stability : Its stability under various environmental conditions enhances its efficacy as a pesticide.
  • Biochemical Pathways : It may undergo transformations that lead to the formation of active metabolites involved in pest control.

Antimicrobial Activity

A study published in MDPI evaluated various pyridine derivatives for their antimicrobial properties. The findings indicated that this compound exhibited significant activity against several bacterial strains including Staphylococcus aureus and Escherichia coli .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Insecticidal Efficacy

In a laboratory study assessing the insecticidal properties of the compound, it was found to achieve over 90% mortality in house flies (Musca domestica) at concentrations as low as 500 parts per million (ppm) .

Insect SpeciesConcentration (ppm)Mortality (%)
House Fly500>90
American Cockroach500>95

Herbicidal Activity

Research demonstrated that the application of this compound at concentrations of 4000 ppm resulted in effective control of crabgrass (Digitaria sanguinalis), showcasing its potential as a herbicide .

Pharmacokinetics

The compound is characterized as a solid at room temperature and is recommended to be stored under inert conditions to maintain stability. Its pharmacokinetic profile suggests moderate persistence in the environment, which is critical for its effectiveness as an agrochemical.

Properties

IUPAC Name

2,3,6-trichloro-5-(chloromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4N/c7-2-3-1-4(8)6(10)11-5(3)9/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRWKOIUYLWSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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